molecular formula C21H20N6O2S B2971338 2-((3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-phenethylacetamide CAS No. 941911-90-6

2-((3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-phenethylacetamide

Cat. No. B2971338
CAS RN: 941911-90-6
M. Wt: 420.49
InChI Key: WKDOHAANIUMSJM-UHFFFAOYSA-N
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Description

The compound “2-((3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-phenethylacetamide” is a derivative of [1,2,3]triazolo[4,5-d]pyrimidine . These derivatives have been studied for their anti-gastric cancer effects .


Synthesis Analysis

The synthesis of such compounds often involves [3+3], [4+2], [5+1] cyclization processes or domino reactions . The reaction may involve nucleophilic addition and subsequent cyclization into a 2-thioxopyrimidine moiety .

Scientific Research Applications

I conducted a search for scientific research applications of the compound , but it appears that specific information on unique applications is not readily available in public databases. The compound belongs to a class of chemicals that includes triazolo[4,5-d]pyrimidine derivatives, which have been studied for various potential applications such as drug discovery, organic synthesis, and materials science . However, without more detailed information on the compound itself, it’s challenging to provide a comprehensive analysis of its applications.

Future Directions

The [1,2,3]triazolo[4,5-d]pyrimidine derivatives have shown potential in anti-gastric cancer effects . This suggests that “2-((3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-phenethylacetamide” and similar compounds could be further explored for their potential in cancer treatment.

Mechanism of Action

Target of Action

The primary target of this compound is the Ubiquitin specific peptidase 28 (USP28) . USP28 is closely associated with the occurrence and development of various malignancies, making it a promising therapeutic target for cancer therapy .

Mode of Action

The compound interacts with its target, USP28, through a terminal free amine group . This interaction is crucial for USP28 inhibition . Docking studies have indicated that the hydrogen interaction between the nitrogen atom in the pyridine ring and Met332 could be responsible for the improved activity .

Biochemical Pathways

Compounds with similar structures have been found to have diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more . This suggests that the compound could potentially interact with multiple biochemical pathways.

Pharmacokinetics

The compound’s photothermal conversion ability suggests that it may have good bioavailability .

Result of Action

The compound’s interaction with USP28 results in the inhibition of this enzyme . This can lead to the suppression of various malignancies, as USP28 is closely associated with the occurrence and development of various cancers .

Action Environment

The environment can significantly influence the action, efficacy, and stability of this compound. For instance, the compound’s photothermal conversion ability suggests that light could potentially influence its action . .

properties

IUPAC Name

2-[3-(3-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N6O2S/c1-29-17-9-5-8-16(12-17)27-20-19(25-26-27)21(24-14-23-20)30-13-18(28)22-11-10-15-6-3-2-4-7-15/h2-9,12,14H,10-11,13H2,1H3,(H,22,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKDOHAANIUMSJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C3=C(C(=NC=N3)SCC(=O)NCCC4=CC=CC=C4)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-phenethylacetamide

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